molecular formula C7H7BrO2S B1337156 Methyl 3-(bromomethyl)thiophene-2-carboxylate CAS No. 59961-15-8

Methyl 3-(bromomethyl)thiophene-2-carboxylate

Cat. No.: B1337156
CAS No.: 59961-15-8
M. Wt: 235.1 g/mol
InChI Key: INQCGTXAYKWHGH-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group at the third position and a carboxylate ester group at the second position of the thiophene ring. It is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of 3-methylthiophene followed by esterification. One common method includes the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 3-(bromomethyl)thiophene is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(bromomethyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Methyl 3-(hydroxymethyl)thiophene-2-carboxylate.

Scientific Research Applications

Methyl 3-(bromomethyl)thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

    Methyl 3-bromothiophene-2-carboxylate: Lacks the methyl group at the third position, resulting in different reactivity and applications.

    Methyl 2-(bromomethyl)thiophene-3-carboxylate: The positions of the bromomethyl and carboxylate groups are reversed, leading to different chemical behavior.

    3-(Bromomethyl)thiophene: Lacks the ester group, making it less versatile in certain synthetic applications.

Uniqueness: Methyl 3-(bromomethyl)thiophene-2-carboxylate is unique due to the combination of the bromomethyl and ester functional groups, which provide a balance of reactivity and stability.

Properties

IUPAC Name

methyl 3-(bromomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQCGTXAYKWHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441455
Record name Methyl 3-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59961-15-8
Record name Methyl 3-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59961-15-8
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Synthesis routes and methods I

Procedure details

A mixture of methyl 3-methylthiophene-2-carboxylate (13.2 mmol), N-Bromosuccinimide (13.2 mmol) and a catalytic amount of azobis-isobutyronitrile in carbon tetrachloride were heated at reflux under nitrogen. The reaction mixture was irradiated with a 500 W UV lamp for 1.5 hours, cooled down to room temperature and then filtered under autocup 0.45 μm, followed by the evaporation of the filtrate. The residue was purified by chromatography on silica gel (eluent: stepwise gradient of 3-5% diethyl ether in petroleum ether) to give 2.13 g of Intermediate IV.1 (69%), which was characterized by 1H NMR (CDCl3, 400 MHz) δ (ppm) 3.90 (s, 3H), 4.92 (s, 2H), 7.18 (d, J=5.3 Hz, 1H), 7.47 (d, J=5.3 Hz, 1H).
Quantity
13.2 mmol
Type
reactant
Reaction Step One
Quantity
13.2 mmol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Methyl-thiophene-2-carboxylic acid methyl ester (1 g, 6.4 mmol) is dissolved in CCl4 (15 mL), and NBS (1.19 g, 6.7 mmol) and benzoyl peroxide (15 mg) are added. The reaction mixture is refluxed for 6 hours, then water is added and the mixture is extracted with EtOAc (3×). The organic layers are dried over MgSO4, filtered and concentrated. The crude product is purified by silica gel column chromatography eluting with 98:2 petroleum ether-EtOAc to give the title compound (1.34 g, 27%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
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Quantity
15 mg
Type
catalyst
Reaction Step Two
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Quantity
0 (± 1) mol
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Yield
27%

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-methylthiophene-2-carboxylate (10.0 g, 64.0 mmol) in CCl4 (100 mL) was added AlBN (180 mg, 1.1 mmol) and N-bromosuccinimide (11.4 g, 64.0 mmol). The reaction mixture was refluxed for 10 min, and then an additional portion of AlBN (460 mg, 2.8 mmol) was added. This reaction was heated overnight at 90° C. under a reflux condenser. At completion, the reaction was filtered over a short plug of silica gel (100% DCM eluent). The filtrate was concentrated and purified by flash chromatography over silica gel (2% EtOAc/hexane eluent) to afford methyl 3-(bromomethyl)thiophene-2-carboxylate (9.5 g, 63% yield) as a white solid. 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.66 (d, J=5.0 Hz, 1H), 7.23 (d, J=5.0 Hz, 1H), 4.95 (s, 2H), 3.89 (s, 3H); MS (EI) m/z=236.1 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
AlBN
Quantity
460 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 3-(bromomethyl)thiophene-2-carboxylate in the synthesis of bisthienothiepinones?

A1: this compound serves as a crucial starting material in the synthesis of bisthienothiepinones, specifically isomers 1-4. [] The compound undergoes a displacement reaction with sodium thiophene-3-thiolate. This reaction replaces the bromine atom in this compound with the thiophene-3-thiolate group, forming a thioether intermediate (7a in the study). This intermediate is then subjected to a series of transformations, including hydrolysis, conversion to acid chloride, and treatment with stannic chloride, ultimately leading to the formation of the desired bisthienothiepinone structures.

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